molecular formula C8H3BrN2O3 B13721538 6-Bromo-5-nitro-2-oxyindole

6-Bromo-5-nitro-2-oxyindole

Cat. No.: B13721538
M. Wt: 255.02 g/mol
InChI Key: UCJGZHFHXNQIHF-UHFFFAOYSA-N
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Description

6-Bromo-5-nitro-2-oxyindole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a bromine atom at the 6th position, a nitro group at the 5th position, and an oxo group at the 2nd position on the indole ring. This unique arrangement imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitro-2-oxyindole typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-oxyindole followed by nitration. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective introduction of bromine and nitro groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-nitro-2-oxyindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indoles with various functional groups.

Scientific Research Applications

6-Bromo-5-nitro-2-oxyindole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-nitro-2-oxyindole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and oxo group also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

    5-Bromo-2-oxyindole: Lacks the nitro group, resulting in different reactivity and biological properties.

    6-Nitro-2-oxyindole: Lacks the bromine atom, affecting its chemical behavior and applications.

    5-Nitro-2-oxyindole: Lacks the bromine atom, leading to variations in its chemical and biological activities.

Uniqueness: 6-Bromo-5-nitro-2-oxyindole is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H3BrN2O3

Molecular Weight

255.02 g/mol

IUPAC Name

6-bromo-5-nitroindol-2-one

InChI

InChI=1S/C8H3BrN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1-3H

InChI Key

UCJGZHFHXNQIHF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC1=O)Br)[N+](=O)[O-]

Origin of Product

United States

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